1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
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Overview
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group substituted with methoxy groups and a phenyl group substituted with a methoxy and a methyl group, linked through a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,4-dimethoxypyrimidin-5-ylamine with 4-methoxy-2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of different derivatives.
Substitution: The hydrogen atoms on the pyrimidinyl and phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Derivatives with different functional groups attached to the pyrimidinyl and phenyl rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-methoxyphenyl)urea
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methylphenyl)urea
Uniqueness: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-7-10(21-2)5-6-11(9)17-14(20)18-12-8-16-15(23-4)19-13(12)22-3/h5-8H,1-4H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSSGWDCYFULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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